molecular formula C19H15BrO3 B3907035 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone CAS No. 6030-12-2

5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone

Cat. No. B3907035
CAS RN: 6030-12-2
M. Wt: 371.2 g/mol
InChI Key: YUFLQOIVQBPLAP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone, also known as BMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. In

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the activation of the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and apoptosis. 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been shown to upregulate the expression of p53 and its downstream targets, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has also been studied for its potential effects on other biological processes. For example, 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is its relatively simple synthesis method, which allows for easy production in the lab. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential effects on living organisms.

Future Directions

There are several future directions for 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone research, including:
1. Further studies to elucidate the mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in cancer cells and other biological processes.
2. In vivo studies to determine the efficacy and safety of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in animal models.
3. Development of novel 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone derivatives with improved anticancer properties and reduced toxicity.
4. Investigation of the potential applications of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in materials science, such as the synthesis of novel polymers and materials.
5. Exploration of the potential use of 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone in combination with other anticancer agents to enhance their efficacy.
Conclusion:
In conclusion, 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone is a synthetic compound with potential applications in medicinal chemistry and materials science. Its anticancer properties and potential effects on other biological processes make it an interesting target for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has been studied for its potential applications in medicinal chemistry, specifically as an anticancer agent. In vitro studies have shown that 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

properties

IUPAC Name

(3E)-5-(4-bromophenyl)-3-[(4-methoxy-2-methylphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO3/c1-12-9-17(22-2)8-5-14(12)10-15-11-18(23-19(15)21)13-3-6-16(20)7-4-13/h3-11H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFLQOIVQBPLAP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417344
Record name STK197392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6030-12-2
Record name STK197392
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone
Reactant of Route 3
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone
Reactant of Route 4
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone
Reactant of Route 5
Reactant of Route 5
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-3-(4-methoxy-2-methylbenzylidene)-2(3H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.